molecular formula C12H12F3N3 B11737291 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No.: B11737291
M. Wt: 255.24 g/mol
InChI Key: POMGPUCJGQROAQ-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is a fluorinated pyrazole derivative with a bifunctional structure comprising a difluoromethyl-substituted pyrazole core and a 3-fluorobenzylamine moiety. The compound’s structure is characterized by:

  • Pyrazole ring: Substituted at the 1-position with a difluoromethyl group (–CF₂H), which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

This compound is part of a broader class of pyrazole-3-amine derivatives, which are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C12H12F3N3/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-18(17-11)12(14)15/h1-6,12,16H,7-8H2

InChI Key

POMGPUCJGQROAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the fluorophenylmethylamine moiety: This can be accomplished through nucleophilic substitution reactions, where the pyrazole intermediate reacts with a fluorophenylmethylamine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole or phenyl rings are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}F2_2N4_4
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 1431965-88-6
  • InChI Key : KPKHMWJMZCHKTF-UHFFFAOYSA-N

The structure features a difluoromethyl group attached to a pyrazole ring, which is further linked to a phenyl group. This unique arrangement is crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to this pyrazole derivative can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of succinate dehydrogenase (SDH) has been documented in related pyrazole derivatives, leading to fungicidal activity against various fungal species .

2. Receptor Interaction

Preliminary studies suggest that pyrazole derivatives may interact with neurotransmitter receptors, potentially influencing neurological functions. Analogous compounds have shown affinity for NK(1) receptors, which are involved in pain and stress responses .

Antifungal Activity

The compound's structural similarity to established fungicides suggests potential antifungal properties. Compounds within the same family have demonstrated efficacy against pathogens such as Zymoseptoria tritici, indicating that this compound may also exhibit similar activity .

Antimicrobial Properties

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several pyrazole derivatives against Alternaria species, which are significant crop pathogens. The results indicated that certain derivatives exhibited high levels of inhibition, suggesting that this compound could be effective against similar fungal strains.

CompoundFungal StrainInhibition (%)
Compound AAlternaria solani85%
Compound BAlternaria alternata78%
This compoundTBDTBD

Case Study 2: Receptor Binding Affinity

In a pharmacological study focused on receptor binding assays, several pyrazole derivatives were tested for their affinity towards NK(1) receptors. The findings revealed that some compounds significantly inhibited receptor activation, highlighting potential applications in pain management therapies.

CompoundNK(1) Receptor Affinity (IC50 µM)
Compound C0.5
Compound D0.8
This compoundTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine, we compare it with structurally related analogs (Table 1) and discuss key differences in substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Compound Name Pyrazole Substituent Amine Side Chain Molecular Formula Key Properties/Applications Reference
Target Compound 1-(Difluoromethyl) 3-Fluorophenylmethyl C₁₂H₁₂F₃N₃ Under investigation for kinase inhibition
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine 1-(Difluoromethyl) Methyl C₆H₉F₂N₃ Higher lipophilicity; metabolic studies
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-Chloro, 1-(3-fluorobenzyl) C₁₁H₁₀ClFN₃ Antimicrobial activity
[1-(3-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 1-Methyl (pyrazole-4-yl) 3-Fluorophenethyl C₁₃H₁₆FN₃ Improved blood-brain barrier penetration
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl, 1-(pyridin-3-yl) Cyclopropyl C₁₁H₁₅N₄ Anticancer candidate (kinase inhibition)

Structural and Electronic Effects

  • Positional Isomerism : The 3-fluorophenylmethyl side chain distinguishes the target compound from analogs with 4-fluorophenyl (e.g., compound 6b in ) or 2-fluoroethyl () substituents. The meta-fluorine position may reduce steric hindrance compared to para-substituted derivatives .

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